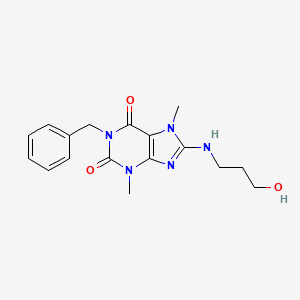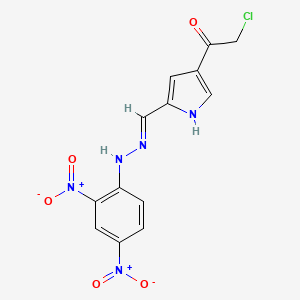![molecular formula C21H22N4 B2364626 6-[(4-甲基哌啶-1-基)甲基]苯并咪唑[1,2-c]喹啉 CAS No. 941905-34-6](/img/structure/B2364626.png)
6-[(4-甲基哌啶-1-基)甲基]苯并咪唑[1,2-c]喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(4-Methylpiperidin-1-yl)methyl]benzimidazo[1,2-c]quinazoline is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the larger family of quinazoline derivatives, known for their diverse biological activities and potential therapeutic applications .
科学研究应用
6-[(4-Methylpiperidin-1-yl)methyl]benzimidazo[1,2-c]quinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials with specific electronic or photonic properties.
准备方法
The synthesis of 6-[(4-Methylpiperidin-1-yl)methyl]benzimidazo[1,2-c]quinazoline typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the copper-catalyzed Ullmann type C−N coupling followed by intramolecular cross-dehydrogenative coupling reactions . These reactions are usually carried out under moderate to high temperatures and may require specific catalysts to achieve good yields. Industrial production methods often involve optimizing these reaction conditions to scale up the synthesis while maintaining high purity and yield .
化学反应分析
6-[(4-Methylpiperidin-1-yl)methyl]benzimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions where the molecule has reactive substituents.
Cyclization: Intramolecular cyclization reactions can be used to form additional fused ring systems.
Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various functionalized derivatives of the parent compound .
作用机制
The mechanism of action of 6-[(4-Methylpiperidin-1-yl)methyl]benzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets within cells. For instance, it has been found to inhibit certain enzymes involved in DNA replication and repair, leading to the disruption of cancer cell growth . The compound may also interact with cell membrane components, altering membrane permeability and leading to cell death in microbial organisms .
相似化合物的比较
6-[(4-Methylpiperidin-1-yl)methyl]benzimidazo[1,2-c]quinazoline can be compared with other quinazoline derivatives such as:
Indolo[1,2-c]quinazoline: Known for its antimicrobial activity with MIC values ranging from 2.5−20 μg/mL.
Imidazo[1,2-c]quinazoline: Exhibits potential antifungal and antibacterial activities.
The uniqueness of 6-[(4-Methylpiperidin-1-yl)methyl]benzimidazo[1,2-c]quinazoline lies in its specific structural features and the presence of the 4-methylpiperidin-1-yl group, which may contribute to its distinct biological activities and potential therapeutic applications .
属性
IUPAC Name |
6-[(4-methylpiperidin-1-yl)methyl]benzimidazolo[1,2-c]quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4/c1-15-10-12-24(13-11-15)14-20-22-17-7-3-2-6-16(17)21-23-18-8-4-5-9-19(18)25(20)21/h2-9,15H,10-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAPSIKYULTIJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate](/img/structure/B2364545.png)
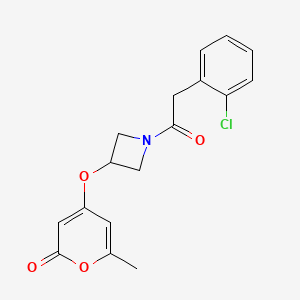
![6-(benzylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2364550.png)
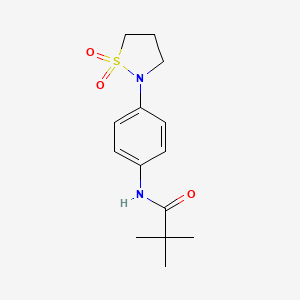
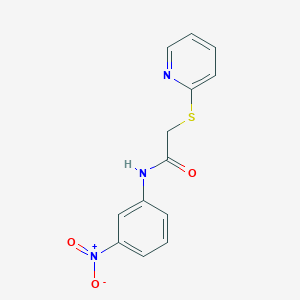
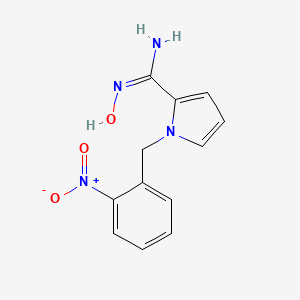
![3-[(2-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2364556.png)
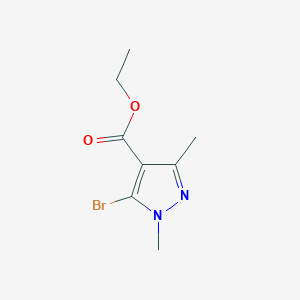

![[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxylate](/img/structure/B2364562.png)
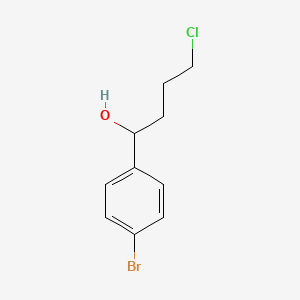
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2364564.png)
